molecular formula C23H25N3O B6105103 2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline

2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline

Cat. No.: B6105103
M. Wt: 359.5 g/mol
InChI Key: WZAKNFBFEXONEW-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethylphenyl and methylpiperazine carbonyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the ethyl and piperazine substitutions, making it less complex.

    4-(4-Methylpiperazine-1-carbonyl)quinoline: Similar but without the ethylphenyl group.

    2-(4-Ethylphenyl)quinoline: Similar but without the piperazine carbonyl group.

Uniqueness

2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(4-ethylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-3-17-8-10-18(11-9-17)22-16-20(19-6-4-5-7-21(19)24-22)23(27)26-14-12-25(2)13-15-26/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAKNFBFEXONEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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